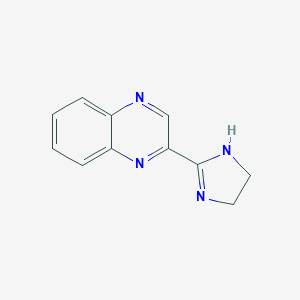

2-(4,5-ジヒドロ-1H-イミダゾール-2-イル)キノキサリン

説明

2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline, also known as DIQ, is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. This compound is a heterocyclic compound that contains both an imidazole and a quinoxaline ring.

科学的研究の応用

有機合成

イミダゾール誘導体、例えば 2-(4,5-ジヒドロ-1H-イミダゾール-2-イル)キノキサリンは、有機合成で一般的に使用されています . それらは、様々な化合物の合成のための貴重な基質として役立ちます .

生化学

生化学の分野では、イミダゾール化合物は重要な役割を果たしています。 それらは、ヒスチジン、プリン、ヒスタミン、DNAベースの構造などの天然物の基本的なコアを形成します .

抗菌の可能性

一部のイミダゾール誘導体は、黄色ブドウ球菌、大腸菌、緑膿菌、および化膿レンサ球菌に対して抗菌の可能性を示しています .

抗腫瘍剤

特定のイミダゾール化合物は、潜在的な抗腫瘍剤として有望な結果を示しています。 例えば、ある研究では、ある複合体が、線維芽細胞に対する毒性効果なしに、HeLa細胞株に対して選択性を示すことがわかりました .

機能材料

イミダゾールは、機能材料の開発など、様々な用途で利用されています . それらの汎用性と様々な分野における有用性は、イミダゾールの合成において非常に話題であり、必要不可欠です .

作用機序

Target of Action

It’s known that imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with their targets and induce changes that lead to their various biological activities .

Biochemical Pathways

It’s known that imidazole derivatives can affect various biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which may influence its bioavailability.

Result of Action

One study showed that a compound induced g0/g1 phase cell cycle arrest and apoptosis in a dose-dependent manner on the smmc-7721 cell line .

Action Environment

The solubility of imidazole in water and other polar solvents suggests that the compound’s action could be influenced by the polarity of its environment.

将来の方向性

The future directions for “2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline” and similar compounds could involve further exploration of their therapeutic potential. Given the broad range of biological activities exhibited by imidazole derivatives , these compounds could be promising candidates for the development of new drugs.

生化学分析

Biochemical Properties

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities

Cellular Effects

Imidazole derivatives have been reported to have a wide spectrum of biological activity, including antiallergenic, antitumor, and anticonvulsant effects . They are also potentially attractive for creating drugs for the treatment of neurodegenerative diseases, such as Parkinson’s disease .

Molecular Mechanism

Imidazole derivatives have been reported to show a remarkable binding affinity at the active site of the receptor . This indicates high affinity at the active site of the receptor and suggests potential enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4/c1-2-4-9-8(3-1)14-7-10(15-9)11-12-5-6-13-11/h1-4,7H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQSSFHXQKUSFIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2=NC3=CC=CC=C3N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

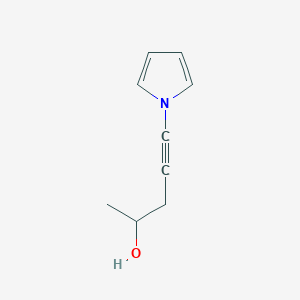

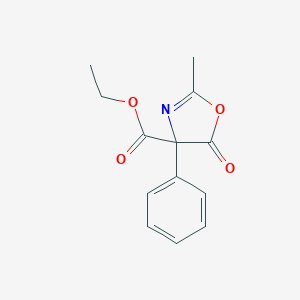

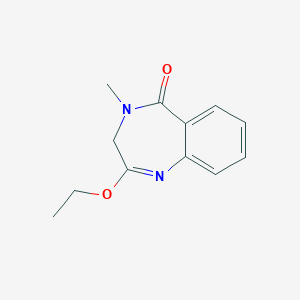

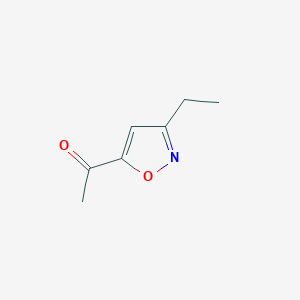

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2-hydroxyethyl)benzo[d]thiazole-2(3H)-thione](/img/structure/B67482.png)

![3-[(3-Methoxyphenyl)methyl]cyclohexanone](/img/structure/B67484.png)

![Methyl 4-[3-(dimethylamino)propoxy]benzoate](/img/structure/B67486.png)

![4-Methoxybenzo[d]isoxazol-3(2H)-one](/img/structure/B67494.png)

![Propanoic acid, 2-methyl-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-](/img/structure/B67496.png)

![Methyl 5-amino-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B67498.png)

![3-Oxabicyclo[3.1.0]hexane-6-carboxylicacid,2,4-dioxo-,(1alpha,5alpha,6alpha)-(9CI)](/img/structure/B67507.png)